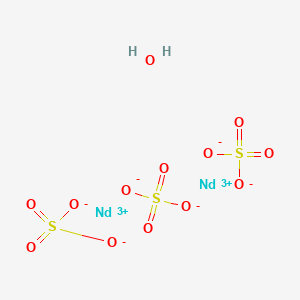
(6-bromo-1H-indol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(6-bromo-1H-indol-1-yl)acetic acid” is a chemical compound with the CAS Number: 951626-33-8 . Its linear formula is C10H8BrNO2 . The molecular weight of this compound is 254.08 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H8BrNO2/c11-8-2-1-7-3-4-12(6-10(13)14)9(7)5-8/h1-5H,6H2,(H,13,14) . This code provides a specific textual representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 254.08 . More detailed physical and chemical properties would require additional information or experimental data.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
Brominated Tryptophan Derivatives
A study by Segraves & Crews (2005) investigated brominated tryptophan derivatives from Thorectidae sponges, including compounds structurally related to (6-bromo-1H-indol-1-yl)acetic acid. They discovered new brominated derivatives, which hold potential for further chemical and biological investigations (Segraves & Crews, 2005).
Rearrangements and Synthesis of Indole Derivatives
Sanchez & Parcell (1990) explored the amine-induced rearrangements of bromo-indolyl-propanones. Their work provides a new route to synthesize alpha-substituted indole-3-acetamides and related compounds, demonstrating the versatility of bromo-indole derivatives in synthetic chemistry (Sanchez & Parcell, 1990).
Novel Indole Derivatives
Research by Boraei et al. (2020) focused on synthesizing new nitrogen/sulfur heterocyclic systems by linking various rings, including indole derivatives. This work underscores the potential of bromo-indole-based compounds in developing complex heterocyclic structures (Boraei et al., 2020).
Biological Applications
Antibacterial Properties
Compounds related to this compound have shown antibacterial properties. For instance, a study by Rubab et al. (2017) synthesized indole-3-acetohydrazides with notable antibacterial activities against various bacterial strains (Rubab et al., 2017).
Anti-Inflammatory and Analgesic Activities
Sondhi et al. (2007) investigated indole derivatives for anti-inflammatory and analgesic activities. Their research adds to the understanding of the therapeutic potential of indole-based compounds in treating inflammation and pain (Sondhi et al., 2007).
Synthesis of Biologically Active Agents
A study by Gupta & Rastogi (1986) explored the synthesis of hydrazone derivatives, including those based on indole structures, demonstrating their potential in developing novel biologically active molecules (Gupta & Rastogi, 1986).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include (6-bromo-1h-indol-1-yl)acetic acid, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound’s action would result in a variety of molecular and cellular effects .
Propiedades
IUPAC Name |
2-(6-bromoindol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-8-2-1-7-3-4-12(6-10(13)14)9(7)5-8/h1-5H,6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIOSYLYPIQYRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

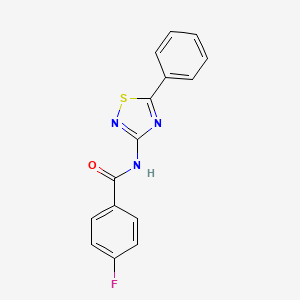
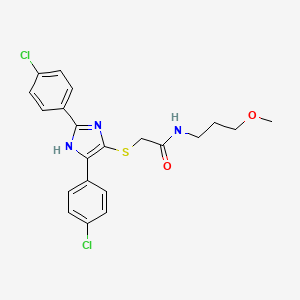
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2579009.png)
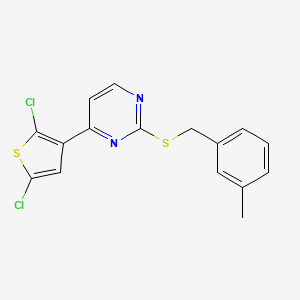
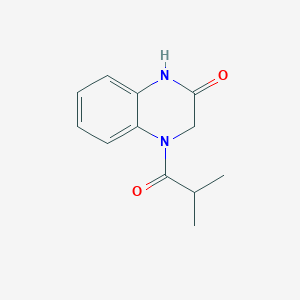

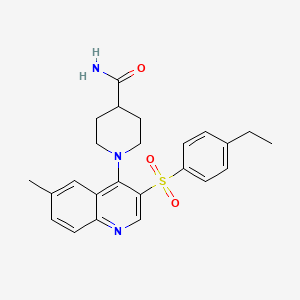
![2-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2579018.png)
![Ethyl 5-[(2,4-dimethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2579019.png)
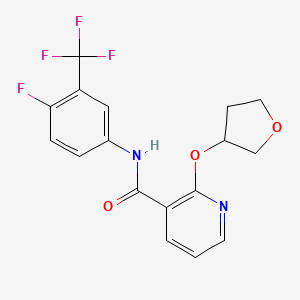

![3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2579024.png)

